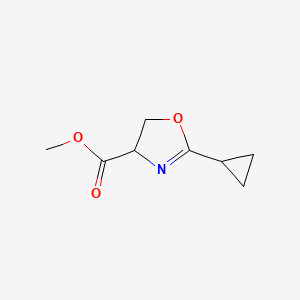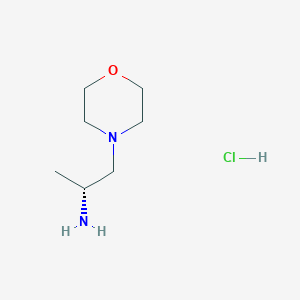![molecular formula C17H24F2O2 B1509683 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole CAS No. 1373116-00-7](/img/structure/B1509683.png)
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole
Descripción general
Descripción
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole (DF-PCMA) is an organic compound that is used in a variety of scientific research applications. It is a synthetic compound with a range of properties that make it suitable for use in a variety of laboratory experiments. DF-PCMA is a colorless liquid that is soluble in water and other organic solvents. It has a low vapor pressure and a low flash point, making it a safe and efficient reagent for a variety of experiments.
Aplicaciones Científicas De Investigación
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of pharmaceuticals. It is also used in the synthesis of fine chemicals and in the development of new materials. In addition, it has been used in the synthesis of optically active compounds, such as those used in the manufacture of optical lenses.
Mecanismo De Acción
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is an anisole, which is a type of aromatic compound. It is believed to act as a Lewis acid, which means it has the ability to accept electrons from other molecules. This allows it to form covalent bonds with other molecules, thus allowing it to act as a catalyst in certain reactions.
Efectos Bioquímicos Y Fisiológicos
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole has been found to have a range of physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as an effect on the central nervous system. It has also been shown to have a protective effect on cells and tissues, as well as having antioxidant and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is a safe and efficient reagent for use in laboratory experiments. It has a low vapor pressure and a low flash point, making it suitable for use in closed systems. It is also soluble in water and other organic solvents, making it easy to use in a variety of experiments. The main limitation of 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole is that it is a synthetic compound, so it is not found in nature. This means that it must be synthesized in the laboratory, which can be time-consuming and expensive.
Direcciones Futuras
There are a number of potential future directions for research involving 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole. One possibility is to explore its potential as a catalyst for the synthesis of other organic compounds. Another is to investigate its potential as an anti-cancer agent. Additionally, further research could be conducted into its potential as an antioxidant and its effects on the central nervous system. Finally, research could be conducted into its potential as a protective agent for cells and tissues.
Propiedades
IUPAC Name |
2,3-difluoro-1-methoxy-4-[(4-propylcyclohexyl)methoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2O2/c1-3-4-12-5-7-13(8-6-12)11-21-15-10-9-14(20-2)16(18)17(15)19/h9-10,12-13H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEMEZFAMQJFFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)COC2=C(C(=C(C=C2)OC)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1509643.png)



